molecular formula C4H10B2Cl2N2 B14452681 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane CAS No. 75915-36-5

3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane

Cat. No.: B14452681
CAS No.: 75915-36-5
M. Wt: 178.7 g/mol
InChI Key: OUWZPHQEYNOAGR-UHFFFAOYSA-N
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Description

3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its two chlorine atoms and two methyl groups attached to a diazadiborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane typically involves the reaction of boron trichloride with a suitable diamine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is then heated to facilitate the formation of the diazadiborinane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted diazadiborinane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane involves its interaction with specific molecular targets. The chlorine atoms and diazadiborinane ring play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various substrates, facilitating catalytic processes and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-1,2,4,5-tetrazine: Similar in structure but with different reactivity and applications.

    1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent with distinct chemical properties.

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: An imidazolium-based compound with different applications in catalysis.

Uniqueness

3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

75915-36-5

Molecular Formula

C4H10B2Cl2N2

Molecular Weight

178.7 g/mol

IUPAC Name

3,6-dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane

InChI

InChI=1S/C4H10B2Cl2N2/c1-9-5(7)3-4-6(8)10(9)2/h3-4H2,1-2H3

InChI Key

OUWZPHQEYNOAGR-UHFFFAOYSA-N

Canonical SMILES

B1(CCB(N(N1C)C)Cl)Cl

Origin of Product

United States

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